Antimycobacterial Activity: 4-(S-Butylthio)quinazoline Outperforms Isoniazid Against Atypical Mycobacteria
The 4-(S-butylthio)quinazoline analog—a regioisomeric variant of the target compound bearing the butylthio group at the 4-position—demonstrated superior antimycobacterial activity relative to the first-line clinical agent isoniazid (INH) against multiple atypical mycobacterial strains. In a systematic screening of quinazoline derivatives against Mycobacterium tuberculosis and atypical strains, 4-(S-butylthio)quinazoline (compound 3c) exhibited activity that exceeded isoniazid specifically against Mycobacterium avium, Mycobacterium fortuitum, and Mycobacterium intracellulare [1]. This performance profile represents a rare instance of a quinazoline derivative surpassing a clinical standard against non-tuberculous mycobacteria.
| Evidence Dimension | Antimycobacterial activity against atypical strains |
|---|---|
| Target Compound Data | 4-(S-Butylthio)quinazoline (3c): activity exceeding isoniazid against M. avium, M. fortuitum, M. intracellulare |
| Comparator Or Baseline | Isoniazid (INH): first-line antitubercular drug |
| Quantified Difference | Activity of 3c qualitatively greater than isoniazid against atypical strains; exact MIC values not tabulated in abstract |
| Conditions | In vitro antimycobacterial screening; strain panel including M. tuberculosis and atypical mycobacteria |
Why This Matters
The butylthio substituent confers antimycobacterial activity that exceeds the clinical standard isoniazid against atypical strains where isoniazid typically shows limited efficacy—a differentiation with direct implications for antimycobacterial screening programs and procurement for tuberculosis research.
- [1] Kunes J, Bazant J, Pour M, et al. Quinazoline derivatives with antitubercular activity. Farmaco. 2000;55(11-12):725-729. View Source
